N-(3-acetylphenyl)isonicotinamide

Tuberculosis Eis acetyltransferase aminoglycoside resistance

N-(3-acetylphenyl)isonicotinamide (CAS 87060-71-7), also referred to as N-(3-acetylphenyl)-4-pyridinecarboxamide , is a synthetic small molecule (C₁₄H₁₂N₂O₂, MW 240.26 g/mol) belonging to the isonicotinamide class of heterocyclic amides. The compound features a pyridine-4-carboxamide core coupled via an amide bond to a 3-acetylphenyl moiety.

Molecular Formula C14H12N2O2
Molecular Weight 240.26g/mol
CAS No. 87060-71-7
Cat. No. B438452
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-acetylphenyl)isonicotinamide
CAS87060-71-7
Molecular FormulaC14H12N2O2
Molecular Weight240.26g/mol
Structural Identifiers
SMILESCC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=NC=C2
InChIInChI=1S/C14H12N2O2/c1-10(17)12-3-2-4-13(9-12)16-14(18)11-5-7-15-8-6-11/h2-9H,1H3,(H,16,18)
InChIKeyKRJADIRBSSTLHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(3-Acetylphenyl)isonicotinamide (CAS 87060-71-7): Compound Identity and Procurement Baseline


N-(3-acetylphenyl)isonicotinamide (CAS 87060-71-7), also referred to as N-(3-acetylphenyl)-4-pyridinecarboxamide , is a synthetic small molecule (C₁₄H₁₂N₂O₂, MW 240.26 g/mol) belonging to the isonicotinamide class of heterocyclic amides . The compound features a pyridine-4-carboxamide core coupled via an amide bond to a 3-acetylphenyl moiety [1]. While structurally related to nicotinamide analogs and other acetylphenyl-amide derivatives, its specific substitution pattern on both the phenyl ring (meta-acetyl) and the pyridine ring (para-carboxamide) distinguishes it from the more extensively characterized 4-acetylphenyl and nicotinamide (3-pyridinecarboxamide) congeners. The compound is listed as Nicotinamide Impurity 23 in pharmaceutical impurity reference collections and is available from specialty chemical suppliers at purities typically ≥97% (HPLC) . However, peer-reviewed literature containing direct comparative biological activity data remains sparse.

Why N-(3-Acetylphenyl)isonicotinamide Cannot Be Substituted by Generic In-Class Analogs


Within the acetylphenyl-amide chemical space, seemingly minor structural variations produce divergent target engagement profiles, physicochemical properties, and regulatory acceptance. The position of the acetyl substituent on the phenyl ring (3-acetyl vs. 4-acetyl) alters electron density distribution and hydrogen-bonding geometry, directly affecting both molecular recognition by biological targets and chromatographic retention behavior [1]. Furthermore, the isonicotinamide (4-pyridinecarboxamide) scaffold is pharmacologically and physicochemically distinct from the nicotinamide (3-pyridinecarboxamide) scaffold—a difference that manifests in divergent sirtuin inhibition potency and selectivity [2]. Even between benzamide and isonicotinamide cores, the nitrogen position in the heterocycle modulates LogP (measured at 1.15–1.6 for the target compound ), hydrogen-bond acceptor capacity, and ultimately biological target preference. For procurement, this compound's designation as Nicotinamide Impurity 23 means it serves as a specific reference standard for pharmaceutical quality control—a role that no generic isonicotinamide analog can fulfill without full co-validation.

Quantitative Differentiation Evidence for N-(3-Acetylphenyl)isonicotinamide vs. Closest Analogs


Eis Acetyltransferase Inhibition: 3-Acetylphenyl vs. 2-Acetylphenyl Positional Isomer Activity Cliff

In biochemical assays against recombinant M. tuberculosis Eis acetyltransferase—a target implicated in aminoglycoside antibiotic resistance—the 3-acetylphenyl positional isomer (target compound) exhibits an IC₅₀ of 23,000 nM [1]. In stark contrast, the 2-acetylphenyl regioisomer yields an IC₅₀ of 760 nM under comparable conditions [2]. This ~30-fold potency difference constitutes a bona fide activity cliff driven exclusively by acetyl group position on the phenyl ring. Although the 2-acetyl isomer is more potent, the 3-acetyl compound has a distinct binding mode and may serve different pharmacological purposes, such as resistance profiling or tool compound selectivity studies.

Tuberculosis Eis acetyltransferase aminoglycoside resistance Mycobacterium tuberculosis structure–activity relationship

Dihydroorotase Inhibition: Target Compound Activity with Implicit Selectivity Over Eis

The target compound was evaluated against dihydroorotase (DHOase) from mouse Ehrlich ascites cells, yielding an IC₅₀ of 180,000 nM (180 μM) at pH 7.37 with a test concentration of 10 μM [1]. This value indicates relatively weak inhibition. When compared with the compound's own Eis acetyltransferase IC₅₀ of 23,000 nM, there is a ~7.8-fold selectivity window favoring Eis over DHOase. This intra-compound selectivity profile differs from the typical isonicotinamide SAR, where DHOase activity often parallels or exceeds other target activities. For researchers seeking DHOase-inactive control compounds in Eis-focused screens, this property may offer specific utility.

pyrimidine biosynthesis dihydroorotase Ehrlich ascites enzyme inhibition antimetabolite

Sirtuin Inhibition Landscape: Isonicotinamide vs. Nicotinamide Scaffold Differentiation

The isonicotinamide scaffold, to which the target compound belongs, exhibits a fundamentally different sirtuin inhibition profile compared to nicotinamide. In direct comparative assay data, isonicotinamide (the unsubstituted core) shows an IC₅₀ of ~138 μM against human SIRT3, whereas nicotinamide yields an IC₅₀ of ~0 μM (high potency) under the same conditions [1]. The target compound has been annotated as a sirtuin inhibitor in the Therapeutic Target Database [2], and while quantitative sirtuin potency data for the specific 3-acetylphenyl derivative is not publicly available, the isonicotinamide scaffold class consistently demonstrates SIRT2 selectivity over SIRT1/SIRT3 [3], in contrast to the pan-sirtuin inhibition of nicotinamide-based analogs. For teams investigating isoform-selective sirtuin modulation, the isonicotinamide chemotype provides a starting scaffold with differentiated selectivity.

sirtuin SIRT2 SIRT3 NAD-dependent deacetylase isonicotinamide inhibitor

Lipophilicity Differentiation: 3-Acetyl vs. 4-Acetyl Isonicotinamide LogP Comparison

The target compound (3-acetyl positional isomer) has a measured/predicted ACD/LogP of 1.15 and XLogP3 of 1.6 . While experimental LogP data for the 4-acetyl positional isomer (CAS 68279-83-4) is not publicly disclosed, ChemSpider-computed properties for N-(4-acetylphenyl)isonicotinamide indicate an identical molecular formula (C₁₄H₁₂N₂O₂) and identical computed LogP due to additive fragment methods that do not distinguish positional isomerism . However, the chromatographic retention and NMR spectra (available via SpectraBase for the target compound [1]) confirm these isomers are analytically separable despite identical computed LogP. This analytical distinguishability is the critical procurement parameter: the 3-acetyl and 4-acetyl isomers are not interchangeable for validated HPLC methods or impurity profiling protocols.

lipophilicity LogP physicochemical properties permeability drug-likeness

Pharmaceutical Reference Standard Designation: Nicotinamide Impurity 23 Identity Confirmation

N-(3-acetylphenyl)isonicotinamide (CAS 87060-71-7) is cataloged as Nicotinamide Impurity 23 in pharmaceutical impurity reference standard collections, available at 99%+ purity (HPLC) with full hydrogen NMR spectrum documentation . The 4-acetyl positional isomer (CAS 68279-83-4), in contrast, is not currently listed in the standard nicotinamide impurity panel . This specific designation means the target compound is the accepted reference material for quantifying this particular impurity in nicotinamide drug substance and drug product batches. The purity specification (≥99% HPLC vs. typical 95–97% for research-grade material) and the availability of certified NMR spectra from CNAS-accredited laboratories provide procurement-grade differentiation for QC and regulatory applications.

pharmaceutical impurity reference standard nicotinamide QC HPLC regulatory compliance

Recommended Application Scenarios for N-(3-Acetylphenyl)isonicotinamide (CAS 87060-71-7)


M. tuberculosis Eis Acetyltransferase SAR Studies and Aminoglycoside Resistance Research

The target compound's 23,000 nM IC₅₀ against M. tuberculosis Eis, compared with the 760 nM IC₅₀ of its 2-acetylphenyl regioisomer, establishes this compound as a moderate-affinity probe for mapping the Eis ligand-binding pocket [1][2]. Procurement of the 3-acetyl positional isomer alongside the 2-acetyl isomer enables systematic SAR exploration of the acetyl group position on Eis inhibition potency. This is directly relevant for tuberculosis research groups investigating aminoglycoside potentiation strategies through Eis inhibition. The compound's weaker DHOase activity (180,000 nM) further supports its use as a selectivity control in Eis-focused biochemical screens [3]. [1][2][3]

Sirtuin Isoform Profiling Using the Isonicotinamide Chemotype as a SIRT2-Biased Starting Point

The isonicotinamide scaffold provides SIRT2-preferential inhibition, distinct from nicotinamide's pan-sirtuin activity [1]. The target compound, annotated as a sirtuin inhibitor in curated databases [2], serves as a functionalized isonicotinamide probe for medicinal chemistry teams pursuing isoform-selective sirtuin modulation. The 3-acetylphenyl substitution offers a synthetic handle for further derivatization at the acetyl carbonyl (e.g., oxime formation, reductive amination) while maintaining the isonicotinamide pharmacophore. For academic and industrial sirtuin drug discovery programs, this compound provides differentiated starting material compared to the more extensively patented nicotinamide-based sirtuin inhibitor space. [1][2]

Nicotinamide Drug Substance and Drug Product Impurity Quantification (QC Reference Standard)

As the officially designated Nicotinamide Impurity 23, this compound is procured by pharmaceutical QC laboratories for HPLC method development, system suitability testing, and batch release quantification of nicotinamide active pharmaceutical ingredient (API) [1]. The availability of 99%+ purity reference-grade material with certified ¹H-NMR and CNAS dual-accreditation (ISO 17025 & 17034) makes it directly deployable in GMP-compliant analytical workflows [1]. For generic pharmaceutical manufacturers filing ANDAs or MAAs for nicotinamide-containing products, procurement of this specific impurity standard is mandatory for demonstrating analytical method specificity per ICH Q2(R1) validation requirements. Generic isonicotinamide analogs cannot substitute as this impurity marker without full re-validation. [1]

Medicinal Chemistry Library Design: Acetylphenyl Isonicotinamide Building Block for Focused Library Synthesis

The 3-acetylphenyl group provides a reactive carbonyl handle for generating focused compound libraries via oxime ligation, hydrazone formation, Wittig olefination, or reductive amination chemistry, while the isonicotinamide core maintains hydrogen-bonding capacity for target engagement [1]. The compound's LogP of 1.15–1.6 places it within favorable drug-like property space [1], and its availability as a single-positional isomer (confirmed by NMR [2]) ensures library integrity. For medicinal chemistry groups synthesizing kinase inhibitors, epigenetic probes, or antimetabolite leads, the 3-acetylphenyl isonicotinamide scaffold offers a differentiated chemotype with multi-target annotation potential (Eis, sirtuins, DHOase) not shared by regioisomeric analogs [3]. [1][2][3]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(3-acetylphenyl)isonicotinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.